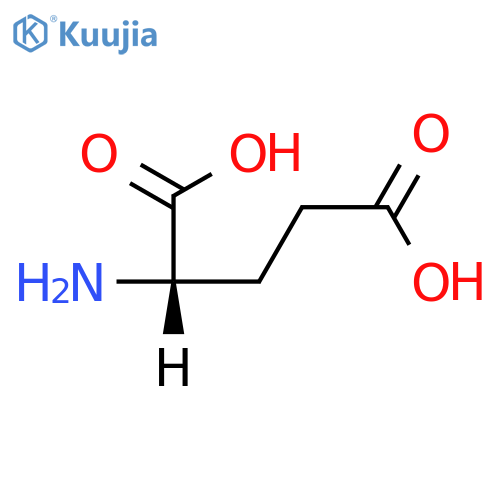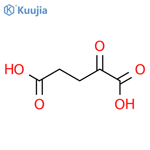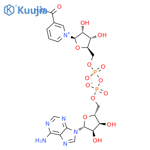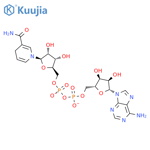- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287
Cas no 56-86-0 (L-Glutamic acid)
L-グルタミン酸は、非必須アミノ酸の一種で、生体内で重要な役割を果たしています。特に、タンパク質の合成やエネルギー代謝に関与し、神経伝達物質としても機能します。この化合物は、高い水溶性と安定性を有し、食品添加物や医薬品原料として広く利用されています。L-グルタミン酸は、味覚調節効果(うま味成分)や生体機能のサポートに優れており、生化学研究や産業用途においても重要な素材です。また、生分解性が高く、環境負荷が低い点も特徴です。

L-Glutamic acid structure
商品名:L-Glutamic acid
L-Glutamic acid 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid
- L-Glutamic acid (S)-2-Aminopentanedioic acid
- H-Glu-OH
- L-2-Aminoglutaric acid
- L(+)GLUTAMIC ACID
- L-Glutamine Acid
- Glutamic Acid
- yuebingdianfen
- L(+)-Glutamic acid
- (S)-Glutamic acid
- (2S)-2-Aminopentanedioic acid
- (S)-2-Aminopentanedioic acid
- DL-Glutamic acid
- GLUTAMIC ACID, L-(P)
- GLUTAMIC ACID, L-(RG)
- L-(+)-Glutamicacid
- L-Glutamic acid (alpha)
- L-Glutamic acid (beta)
- (S)-2-AMinoglutaric acid
- Aciglut
- GLU
- Glusate
- GLUTACID
- glutamic
- Glutaton
- H-L-GLU-OH
- L-GLU
- Heavy carbon and nitrogen isotopes in L-glutamic acid
- 2-Aminoglutaric acid
- 湖北L-谷氨酸生产厂家
- Glutaminol
- L-Glutaminic acid
- Glutamidex
- Glutamicol
- glutaminic acid
- L-glutamate
- D-Glutamiensuur
- Acidum glutamicum
- Poly-L-glutamate
- L-(+)-glutamic acid
- alpha-aminoglutaric acid
- POLYGLUTAMIC ACID
- Acido glutamico
- Glutamic acid polymer
- Acide glutamique
- 1-Aminopropane-1,3-dicarboxylic acid
- Acidum glutaminicum
- glut
- (+)-L-Glutamic acid
- 617-61-8
- L-glutamic acid, ion(1-)
- glutamate(1-)
- SMR000033946
- 11070-68-1
- D-glutamic acid
- glutamate
- D-Glutaminsaeure
- DGL
- 25513-46-6
- 56-86-0
- 19473-49-5
- 6893-26-1
- D-Glutaminic acid
- L-Glutaminsaeure
- Glutaminsaeure
- 19285-83-7
- E
- DL-Glutaminic acid
- MLS001056749
- L-glutamic acid monoanion
- MLSMR
- D-2-Aminoglutaric acid
- (R)-2-aminopentanedioic acid
- glutamic acid monoanion
- glutamic acid D-form
- 7558-63-6
- 2-ammoniopentanedioate
- D-Glutamate
- 138-15-8
- L-glutamate(1-)
- (2S)-2-ammoniopentanedioate
- FEMA No. 3285
- DB00142
- NCGC00024502-07
- Acidum glutamicum [INN-Latin]
- SR-01000597730
- Z756440052
- NCGC00024502-04
- BRD-K62309135-001-05-2
- HB0383
- (S)-Glu
- L-(+)-Glutamate
- EC 200-293-7
- C5H9NO4
- Glutaminic acid (VAN)
- L (+)-glutamic acid, alpha-form
- 1-Aminopropane-1,3-dicarboxylate
- alpha-Aminoglutarate
- L-alpha-Aminoglutarate
- L-Glutamic acid (JP18)
- NSC-143503
- Lopac0_000529
- E 620
- L-Glutamic,(S)
- GLUTAMIC ACID (USP-RS)
- CHEMBL575060
- .alpha.-Glutamic acid
- GLUTAMIC ACID [USP-RS]
- Glutamic acid, (S)-
- DTXCID30659
- Glutamic acid, United States Pharmacopeia (USP) Reference Standard
- Acide glutamique (INN-French)
- L-Glutamic acid, from non-animal source, meets EP testing specifications, suitable for cell culture, 98.5-100.5%
- Glutamic Acid [USAN:INN]
- NS00095129
- INS-620
- L-gluatmate
- 3KX376GY7L
- 1xff
- Acido glutamico [INN-Spanish]
- E620
- L-Glutamic acid, Vetec(TM) reagent grade, >=99%
- Biomol-NT_000170
- Glutamic acid, European Pharmacopoeia (EP) Reference Standard
- L-alpha-Aminoglutaric acid
- CHEBI:53374
- EPA Pesticide Chemical Code 374350
- 6899-05-4
- LYSINE ACETATE IMPURITY B [EP IMPURITY]
- GTPL1369
- (S)-(+)-Glutamic acid
- M03872
- L-a-Aminoglutaric acid
- G0059
- L-Glutamic acid, JIS special grade, >=99.0%
- AI3-18472
- aminoglutaric acid
- Gamma-L-Glutamic Acid
- HSCI1_000269
- GLUTAMIC ACID [WHO-DD]
- GLUTAMIC ACID [USAN]
- SCHEMBL2202
- a-Glutamic acid
- DS-13284
- BDBM17657
- Polyglutamic acid(PGA)
- NCGC00024502-03
- GLUTAMIC ACID [VANDF]
- S)-2-Aminopentanedioic acid
- alpha-Aminoglutaric acid (VAN)
- GGL
- AC-11294
- L-Glutamic acid-13C5,15N
- Pentanedioic acid, 2-amino-, (S)
- CCG-204619
- Acidum glutamicum (INN-Latin)
- EINECS 200-293-7
- L-Glutamic acid, NIST(R)RM 8573, USGS40
- 1ii5
- L-Glutamic acid, tested according to Ph.Eur.
- UNII-3KX376GY7L
- (S)-2-AMINO-1,5-PENTANEDIOIC ACID
- L-Glutamic adid
- pentanedioic acid, 2-amino-
- Glutamic acid (USP)
- PDSP2_000127
- Q26995161
- SR-01000597730-1
- 2-Amino-pentanedioic acid
- Acido glutamico (INN-Spanish)
- L-Glutamic acid, >=99%, FCC, natural sourced, FG
- 27322E29-9696-49C1-B541-86BEF72DE2F3
- (S)-(+)-Glutamate
- L-Acido glutamico
- GLUTAMIC ACID [INN]
- s6266
- L-2-amino-pentanedioic acid
- L-Glutamic acid, 99%, FCC
- L-[14C(U)]glutamate
- Tocris-0218
- H-Glu
- AKOS006238837
- 2-aminopentanedioate
- 1-amino-propane-1,3-dicarboxylate
- D00007
- a-Aminoglutaric acid
- L-Glutamic acid, 98.5%
- NCGC00024502-01
- aminoglutarate
- L-Glutamic acid, NIST(R) RM 8574, USGS41
- Glutamic acid, L- (7CI,8CI)
- PDSP1_000128
- Glutamate, L-
- Glutamic acid (VAN)
- a-Aminoglutarate
- L-GLUTAMIC ACID [FCC]
- HSDB 490
- SDCCGSBI-0050512.P002
- L-Glutamic acid, certified reference material, TraceCERT(R)
- GLUTAMIC ACID [EP MONOGRAPH]
- L-Glutamic acid (9CI)
- alpha-Glutamic acid
- GLUTAMIC ACID [MI]
- CS-0003473
- L-Glutamic acid, non-animal source
- CCRIS 7314
- L-a-Aminoglutarate
- PDSP2_001523
- INS NO.620
- Glutamic Acid (L-glutamic acid)
- glt
- Glutamic acid, L-
- (S)-2-Aminopentanedioate
- (L)-glutamic acid
- CAS-56-86-0
- BPBio1_001132
- NCGC00024502-02
- C00025
- F8889-8668
- E-620
- J-502415
- L-GLUTAMIC ACID [FHFI]
- PDSP1_001539
- Tox21_113053
- GLUTAMIC ACID (EP MONOGRAPH)
- Acide glutamique [INN-French]
- Pentanedioic acid, 2-amino-, (S)-
- HY-14608
- L-Glutamic acid, ReagentPlus(R), >=99% (HPLC)
- alpha-Glutamate
- DTXSID5020659
- (S)-1-Aminopropane-1,3-dicarboxylic acid
- Glutamic acid (H-3)
- L-Glutamic acid, BioUltra, >=99.5% (NT)
- (S)-glutamate
- NSC 143503
- a-Glutamate
- EN300-52632
- NSC143503
- CHEBI:16015
- L-glutamic-acid
- 2-Aminopentanedioic acid, (S)-
- [3h]-l-glutamic acid
- 2-Aminoglutarate
- 1ftj
- AKOS015854087
- ALANINE IMPURITY B [EP IMPURITY]
- M02979
- 1-amino-propane-1,3-dicarboxylic acid
- L-GLUTAMIC ACID [JAN]
- MFCD00002634
-
- MDL: MFCD00002634
- インチ: 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
- InChIKey: WHUUTDBJXJRKMK-VKHMYHEASA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])[H])=O
- BRN: 1723801
計算された属性
- せいみつぶんしりょう: 147.05300
- どういたいしつりょう: 147.053158
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 147.13
- トポロジー分子極性表面積: 101
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -3.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.538
- ゆうかいてん: 205 °C (dec.) (lit.)
- ふってん: 333.8°C at 760 mmHg
- フラッシュポイント: 155.7 °C
- 屈折率: 1.4300 (estimate)
- PH値: 3.0-3.5 (8.6g/l, H2O, 25℃)
- ようかいど: 1 M HCl: 100 mg/mL
- すいようせい: 7.5 g/L (20 ºC)
- PSA: 100.62000
- LogP: -0.03660
- におい: Odorless
- ひせんこうど: 32 º (c=10,2N HCl)
- 光学活性: [α]20/D +32°, c = 10 in 2 M HCl
- FEMA: 3285 | L-GLUTAMIC ACID
- マーカー: 4469
- かんど: 湿度に敏感である
- 酸性度係数(pKa): 2.13(at 25℃)
- ようかいせい: ラセミ体は冷水に微溶解し、熱水に溶けやすく、エーテル、エタノール、アセトンにほとんど溶けず、ラセミ体はエタノール、エーテル、石油エーテルに微溶解する。
- じょうきあつ: 1.70e-08 mmHg
L-Glutamic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:10
- RTECS番号:LZ9700000
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
L-Glutamic acid 税関データ
- 税関コード:2922421000
- 税関データ:
中国税関コード:
2922421000概要:
HS:2922421000。グルタミン酸。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最低関税:10.0%。一般関税:90.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
M.輸入商品検査要約:
HS:2922421000。(s)−2−アミノグルタル酸。付加価値税:17.0%。税金還付率:9.0%。管理条件:ab(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇:10.0%。一般関税:90.0%
L-Glutamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20035-1kg |
L-Glutamic acid |
56-86-0 | BR,99% | 1kg |
¥90.00 | 2022-01-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0059-500g |
L-Glutamic acid |
56-86-0 | 99.0%(T) | 500g |
¥450.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L65860-1kg |
(S)-Glutamic acid |
56-86-0 | 1kg |
¥148.0 | 2021-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G1251-5KG |
56-86-0 | 5KG |
¥3520.97 | 2023-01-13 | |||
| Enamine | EN300-52632-0.05g |
(2S)-2-aminopentanedioic acid |
56-86-0 | 95% | 0.05g |
$19.0 | 2023-05-02 | |
| TRC | G596960-500g |
L-Glutamic Acid |
56-86-0 | 500g |
$272.00 | 2023-05-18 | ||
| Enamine | EN300-52632-50.0g |
(2S)-2-aminopentanedioic acid |
56-86-0 | 95% | 50g |
$50.0 | 2023-05-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G1251-5KG |
L-Glutamic acid |
56-86-0 | 99% | 5kg |
¥3952.21 | 2025-01-11 | |
| Life Chemicals | F8889-8668-2.5g |
(2S)-2-aminopentanedioic acid |
56-86-0 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R163479-500g |
L-Glutamic acid |
56-86-0 | GR | 500g |
¥158 | 2024-05-22 |
L-Glutamic acid 合成方法
合成方法 1
はんのうじょうけん
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
リファレンス
L-Glutamic acid Raw materials
L-Glutamic acid Preparation Products
L-Glutamic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-86-0)L-Glutamic acid
注文番号:LE6417
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
atkchemica
ゴールドメンバー
(CAS:56-86-0)L-Glutamic acid
注文番号:CL18609
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:41
価格 ($):discuss personally
Shanghai Joy Biotech Ltd
ゴールドメンバー
(CAS:56-86-0)L-Glutamic acid
注文番号:JY222
在庫ステータス:in Stock
はかる:100g; 1kg; 10kg; 25kg
清らかである:98%
最終更新された価格情報:Friday, 30 May 2025 09:03
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-86-0)L-Glutamic acid
注文番号:LE18655
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-86-0)谷氨酸
注文番号:LE27030047
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:02
価格 ($):discuss personally
L-Glutamic acid 関連文献
-
Yuli Bai,Rui Zhou,Lei Wu,Yaxian Zheng,Xi Liu,Ruinan Wu,Xiang Li,Yuan Huang J. Mater. Chem. B 2020 8 2636
-
Masayuki Nishii,Toru Matsuoka,Yuko Kamikawa,Takashi Kato Org. Biomol. Chem. 2005 3 875
-
Jie Chen,Allan S. Myerson CrystEngComm 2012 14 8326
-
Kamal Bauri,Mridula Nandi,Priyadarsi De Polym. Chem. 2018 9 1257
-
Wen-Juan Qu,Tingting Liu,Yongping Chai,Dongyan Ji,Yu-Xin Che,Jian-Peng Hu,Hong Yao,Qi Lin,Tai-Bao Wei,Bingbing Shi Org. Biomol. Chem. 2023 21 4022
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:56-86-0)L-Glutamic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:56-86-0)L-Glutamic acid

清らかである:99%
はかる:5kg
価格 ($):180.0


















